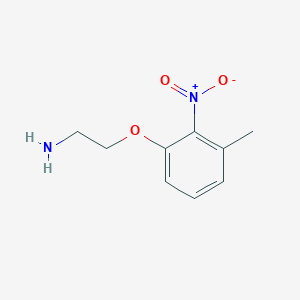
2-(3-Methyl-2-nitrophenoxy)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methyl-2-nitrophenoxy)ethan-1-amine is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.2 g/mol . This compound features a nitrophenoxy group attached to an ethanamine backbone, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 2-(3-Methyl-2-nitrophenoxy)ethan-1-amine typically involves the reaction of 3-methyl-2-nitrophenol with ethylene oxide to form the corresponding 2-(3-methyl-2-nitrophenoxy)ethanol. This intermediate is then reacted with ammonia or an amine to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-(3-Methyl-2-nitrophenoxy)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas with a palladium catalyst for reduction and strong bases or acids for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(3-Methyl-2-nitrophenoxy)ethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in receptor binding studies.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Methyl-2-nitrophenoxy)ethan-1-amine involves its interaction with specific molecular targets. The nitrophenoxy group can participate in various biochemical pathways, potentially inhibiting or activating enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-(3-Methyl-2-nitrophenoxy)ethan-1-amine can be compared with other similar compounds, such as:
2-(3-Methyl-2-nitrophenoxy)ethanol: Similar structure but lacks the ethanamine group.
3-Methyl-2-nitrophenol: The parent compound without the ethanamine or ethanol groups.
2-(3-Methyl-2-aminophenoxy)ethan-1-amine: Similar structure but with an amino group instead of a nitro group.
Eigenschaften
Molekularformel |
C9H12N2O3 |
|---|---|
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
2-(3-methyl-2-nitrophenoxy)ethanamine |
InChI |
InChI=1S/C9H12N2O3/c1-7-3-2-4-8(14-6-5-10)9(7)11(12)13/h2-4H,5-6,10H2,1H3 |
InChI-Schlüssel |
LKUIQPDJPDZDTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)OCCN)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


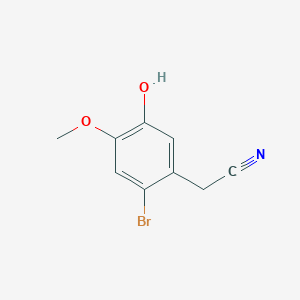
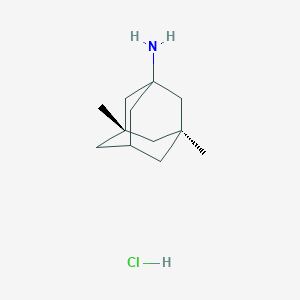
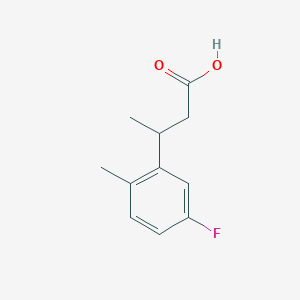
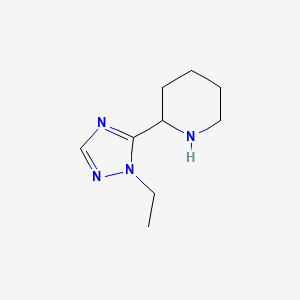
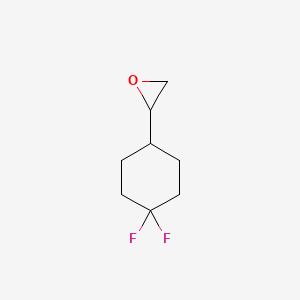
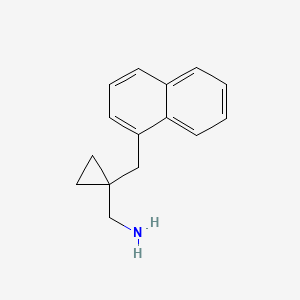
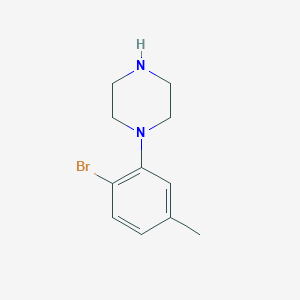
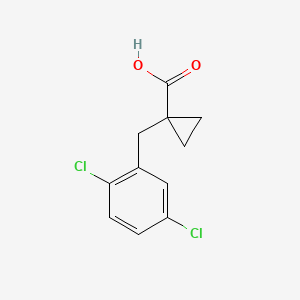
![(1S,4S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13586925.png)
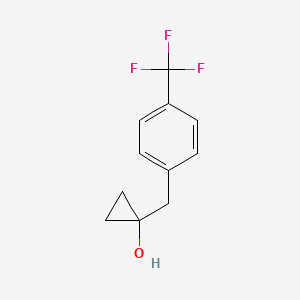
![2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid](/img/structure/B13586936.png)

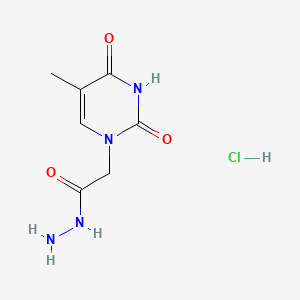
![3-{[(Benzyloxy)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid](/img/structure/B13586960.png)
